Cas no 25907-30-6 (4-formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester)

4-formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester 化学的及び物理的性質
名前と識別子
-
- 4-formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester
- 5-(ethoxycarbonyl)-3-formyl-2-methylpyrrole
- ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate
- DB-316958
- IREKIHPINCBPHF-UHFFFAOYSA-N
- SCHEMBL3281546
- ethyl4-formyl-5-methyl-1H-pyrrole-2-carboxylate
- 25907-30-6
- SB62835
- AKOS000507467
- CS-0361566
-
- MDL: MFCD01078052
- インチ: InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-11)6(2)10-8/h4-5,10H,3H2,1-2H3
- InChIKey: IREKIHPINCBPHF-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CC(=C(C)N1)C=O
計算された属性
- 精确分子量: 181.07389321g/mol
- 同位素质量: 181.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 205
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.2Ų
- XLogP3: 1.1
4-formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 015383-5g |
4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acidethyl ester |
25907-30-6 | 5g |
£1129.00 | 2022-03-01 | ||
Fluorochem | 015383-1g |
4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acidethyl ester |
25907-30-6 | 1g |
£230.00 | 2022-03-01 | ||
1PlusChem | 1P01F31W-1g |
4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acid ethyl ester |
25907-30-6 | 1g |
$633.00 | 2023-12-18 | ||
A2B Chem LLC | AX82612-1g |
Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate |
25907-30-6 | 1g |
$560.00 | 2023-12-31 | ||
Chemenu | CM515787-1g |
Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate |
25907-30-6 | 97% | 1g |
$*** | 2023-03-30 | |
Fluorochem | 015383-250mg |
4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acidethyl ester |
25907-30-6 | 250mg |
£152.00 | 2022-03-01 |
4-formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
4-formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl esterに関する追加情報
Professional Introduction to 4-Formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester (CAS No. 25907-30-6)
4-Formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester, with the chemical identifier CAS No. 25907-30-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the pyrrole derivative family, which is well-known for its diverse biological activities and applications in medicinal chemistry. The presence of both a formyl group and an ester moiety in its molecular structure makes it a versatile intermediate for synthesizing various pharmacologically active molecules.
The< strong>4-formyl group is a key functional moiety that enables condensation reactions with nucleophiles, facilitating the formation of complex heterocyclic structures. This property is particularly valuable in the synthesis of bioactive molecules, where such reactions are often employed to construct intricate scaffolds. Additionally, the< strong>5-methyl substituent contributes to the steric and electronic properties of the molecule, influencing its reactivity and potential biological interactions.
The< strong>ethyl ester group at the 2-position of the pyrrole ring adds another layer of functionality, allowing for further derivatization through hydrolysis or transesterification reactions. These transformations can be crucial in tailoring the chemical properties of the compound for specific applications, such as drug development or material science.
In recent years, pyrrole derivatives have garnered considerable attention in academic and industrial research due to their broad spectrum of biological activities. Studies have demonstrated that these compounds exhibit various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The< strong>4-formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester is no exception and has been explored as a precursor in the synthesis of several lead compounds.
One of the most notable applications of this compound is in the field of drug discovery. Researchers have leveraged its structural features to develop novel inhibitors targeting enzymes involved in diseases such as cancer and diabetes. For instance, derivatives of< strong>4-formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester have been investigated for their potential to inhibit kinases and other critical enzymes that play a role in disease pathogenesis.
The< strong>CAS No. 25907-30-6 registry number ensures that researchers can reliably identify and obtain this compound for their studies. This standardized identification system is essential for ensuring consistency and reproducibility in scientific research, particularly in collaborative projects involving multiple laboratories.
The synthesis of< strong>4-formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester typically involves multi-step organic reactions, starting from readily available pyrrole derivatives. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These techniques are critical for producing compounds suitable for further functionalization and biological testing.
In addition to its pharmaceutical applications, this compound has shown promise in material science research. Pyrrole derivatives are known to form coordination complexes with metal ions, which can be utilized in the development of functional materials such as catalysts and sensors. The< strong>4-formyl group's ability to coordinate with metals makes it a valuable component in designing such materials.
The< strong>molecular structure of 4-formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester also lends itself to computational studies aimed at understanding its electronic properties and reactivity. Molecular modeling techniques have been used to predict how this compound might interact with biological targets at the molecular level. These insights are invaluable for guiding experimental design and optimizing drug candidates.
In conclusion, 4-formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester (CAS No. 25907-30-6) is a versatile compound with significant potential in both pharmaceutical and material science research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules and functional materials. As research continues to uncover new applications for pyrrole derivatives, compounds like this one will undoubtedly play a crucial role in advancing scientific knowledge and developing innovative solutions.
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